molecular formula C18H19N7 B2605040 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380144-21-6

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B2605040
CAS No.: 2380144-21-6
M. Wt: 333.399
InChI Key: FTOXIBFNCXQOON-UHFFFAOYSA-N
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Description

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a pyridazine core, substituted with pyridinyl and piperazinyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine with piperazine to form the intermediate 4-(4-methylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 3-bromopyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

Compared to similar compounds, 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-6-8-20-18(21-14)25-11-9-24(10-12-25)17-5-4-16(22-23-17)15-3-2-7-19-13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOXIBFNCXQOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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